5,6,7-Tribromoisatin

Descripción

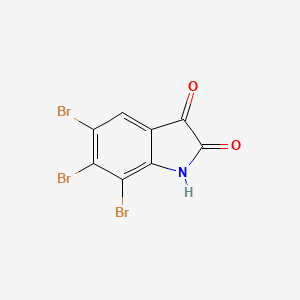

5,6,7-Tribromoisatin is a brominated derivative of isatin, a heterocyclic compound with a core indole structure. Its molecular formula is C₈H₃Br₃N₂O₂, featuring bromine substitutions at the 5th, 6th, and 7th positions of the isatin scaffold (Figure 1). This compound has garnered attention for its potent pro-apoptotic activity in cancer cells. For instance, at a concentration of 8 µM, it activates caspase-3/-7 in Jurkat leukemia cells, leading to programmed cell death . The bromine atoms enhance its lipophilicity and electronic properties, improving its interaction with cellular targets such as kinases or apoptosis-related proteins .

Propiedades

Número CAS |

922707-29-7 |

|---|---|

Fórmula molecular |

C8H2Br3NO2 |

Peso molecular |

383.82 g/mol |

Nombre IUPAC |

5,6,7-tribromo-1H-indole-2,3-dione |

InChI |

InChI=1S/C8H2Br3NO2/c9-3-1-2-6(5(11)4(3)10)12-8(14)7(2)13/h1H,(H,12,13,14) |

Clave InChI |

IDGPYCSCVAFDEH-UHFFFAOYSA-N |

SMILES canónico |

C1=C2C(=C(C(=C1Br)Br)Br)NC(=O)C2=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-tribromoisatin typically involves the bromination of isatin. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions: 5,6,7-Tribromoisatin undergoes various chemical reactions, including:

Oxidation: Conversion to oxindole derivatives.

Reduction: Formation of reduced isatin derivatives.

Substitution: Nucleophilic substitution reactions leading to the formation of various substituted isatin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxindoles, reduced isatins, and various substituted isatin derivatives, each exhibiting unique biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of complex heterocyclic compounds.

Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5,6,7-tribromoisatin involves its interaction with various molecular targets:

Induction of Apoptosis: At low concentrations, it induces apoptosis in cancer cells by activating effector caspases 3 and 7.

Cytotoxicity: At higher concentrations, it exhibits cytotoxic effects, leading to necrosis.

Kinase Inhibition: Inhibits specific kinases involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Key Observations :

- Bromination at multiple positions (e.g., this compound) increases molecular weight and lipophilicity compared to mono- or di-substituted analogues.

- All compounds share identical topological polar surface area (TPSA), suggesting similar permeability profiles .

Pharmacological Activity

Apoptosis Induction

| Compound | Effective Concentration | Caspase-3/-7 Activation | Cell Line Tested | Necrosis at High Concentrations |

|---|---|---|---|---|

| This compound | 8 µM | Yes (+++) | Jurkat | Not reported |

| 6-Bromoisatin | 22 µM | Yes (++) | KGN, HT29 | Yes (LDH release at >50 µM) |

| Tyrindoleninone* | 50 µM | Weak (+) | HT29 | No |

| 5,7-Dibromoisatin | N/A | Not tested | N/A | N/A |

*Tyrindoleninone: A naturally occurring brominated isatin analogue from mollusks . Key Findings:

- This compound demonstrates superior potency, requiring ~3× lower concentration than 6-bromoisatin to induce apoptosis .

- Selectivity varies: Tyrindoleninone activates caspases only in HT29 colon cancer cells, while this compound is effective in leukemia models .

- Necrosis becomes prominent in 6-bromoisatin at higher doses, suggesting a concentration-dependent shift in cell death mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.